Fluometuron

Description

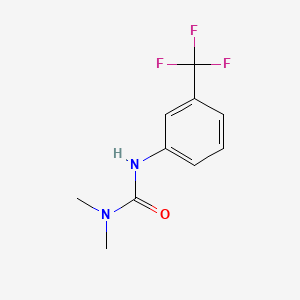

Structure

3D Structure

Propriétés

IUPAC Name |

1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O/c1-15(2)9(16)14-8-5-3-4-7(6-8)10(11,12)13/h3-6H,1-2H3,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZILCCPWPBTYDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1=CC=CC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020628 | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fluometuron appears as white crystals or powder. Melting point 163-164 °C. Readily soluble in organic solvents. Used for pre- and post-emergence weed control in cotton., White odorless solid; [HSDB] Colorless crystalline solid; [MSDSonline] | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

approx. 280 °C @ 760 mm Hg | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 70.7 °F (NTP, 1992), Sol in N,N-dimethylformamide, acetone, ethanol, isopropanol, and other org solvents, Sol (20 °C): 23 g/l dichloromethane; 170 mg/l hexane; 110 g/l methanol; 22 g/l octan-1-ol., Solubility in acetone: 3 ppm, 110 mg/l @ 22 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.39 g/cu cm (20 °C) | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

5e-07 mmHg at 68 °F (NTP, 1992), 0.00000094 [mmHg], 9.38X10-7 mm Hg @ 25 °C | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7842 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

2164-17-2 | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fluometuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2164-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fluometuron [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002164172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Urea, N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fluometuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fluometuron | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.819 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLUOMETURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/296378G1S8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

325 to 328 °F (NTP, 1992), 163-164.5 °C, MP: ABOUT 155 °C; NONCORROSIVE /TECHNICAL PRODUCT/ | |

| Record name | FLUOMETURON | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16131 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FLUOMETURON | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1721 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Fluometuron's Mechanism of Action in Photosynthesis Inhibition: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluometuron is a selective phenylurea herbicide widely used for the control of annual grasses and broadleaf weeds.[1] Its primary mode of action is the inhibition of photosynthesis, a vital process for plant survival.[1][2] This technical guide provides a comprehensive overview of the molecular mechanism by which this compound disrupts photosynthetic electron transport, details experimental protocols for its study, and presents quantitative data for related compounds to contextualize its efficacy.

Core Mechanism of Action: Inhibition of Photosystem II

The photosynthetic process in plants involves a series of light-dependent reactions within the thylakoid membranes of chloroplasts, where light energy is converted into chemical energy in the form of ATP and NADPH.[3] This energy conversion is driven by an electron transport chain involving two key protein complexes: Photosystem II (PSII) and Photosystem I (PSI).[3] this compound specifically targets and inhibits the function of PSII.

The Photosystem II Electron Transport Chain

The normal flow of electrons in PSII begins with the splitting of water molecules, which releases electrons, protons, and oxygen.[3] These electrons are then passed along a chain of acceptor molecules within the PSII complex. A crucial component of this chain is the D1 protein, which contains a binding site for a mobile electron carrier called plastoquinone (B1678516) (PQ).[4][5] The primary quinone acceptor, QA, receives an electron and transfers it to the secondary quinone acceptor, QB, which is bound to the D1 protein.[6] After receiving two electrons, QB is reduced to plastoquinol (PQH2) and detaches from the D1 protein, subsequently transferring the electrons to the cytochrome b6f complex.[5]

This compound's Disruptive Role

This compound acts as a competitive inhibitor at the QB binding site on the D1 protein of PSII.[2][4] By binding to this site, this compound physically blocks the binding of plastoquinone, thereby interrupting the electron flow from QA to QB.[6] This blockage has several critical consequences:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain prevents the generation of a proton gradient across the thylakoid membrane, which is essential for ATP synthesis.[3] Furthermore, the lack of electron flow to PSI halts the production of NADPH.[3]

-

Cessation of Carbon Fixation: Without the necessary ATP and NADPH, the Calvin cycle (the light-independent reactions of photosynthesis) cannot proceed to fix carbon dioxide into sugars, starving the plant of the energy it needs to grow.

-

Oxidative Stress: The blockage of electron flow leads to an accumulation of highly energized electrons at the beginning of the electron transport chain. This results in the formation of reactive oxygen species (ROS), which cause significant damage to cellular components through lipid peroxidation and protein degradation.

Quantitative Data on PSII Inhibition

| Herbicide | Chemical Class | Target Organism/System | IC50 Value | Reference |

| Diuron | Phenylurea | Pea thylakoid membranes | 7-8 x 10⁻⁸ M | [4] |

| Atrazine | Triazine | Spinach chloroplasts | < 10⁻⁷ M | [3] |

| Terbutryn | Triazine | Cyanobacterium (T. elongatus) | 2 x 10⁻⁷ M (half-inhibition) | [7] |

Experimental Protocols for Studying PSII Inhibition

The inhibitory effect of this compound on PSII can be assessed using several well-established experimental techniques. The following are detailed protocols for two common methods.

Chlorophyll (B73375) a Fluorescence Measurement

Principle: Chlorophyll fluorescence is a highly sensitive, non-invasive method to assess the functionality of PSII.[4] When PSII is inhibited, the energy from absorbed light cannot be used for photochemistry and is instead dissipated as fluorescence. The maximum quantum yield of PSII (Fv/Fm) is a key parameter that decreases under stress or inhibition.[2]

Protocol:

-

Plant Material and Treatment: Grow plants (e.g., spinach, pea) under controlled conditions. Apply this compound at various concentrations to the plants or isolated thylakoids.

-

Dark Adaptation: Before measurement, the plant leaves or thylakoid samples must be dark-adapted for a minimum of 30 minutes to ensure all PSII reaction centers are open.[4]

-

Measurement:

-

Use a Pulse Amplitude Modulated (PAM) fluorometer to measure chlorophyll fluorescence.[4]

-

Measure the initial fluorescence (Fo) using a weak measuring light.

-

Apply a saturating pulse of light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

-

Data Analysis:

-

Calculate the variable fluorescence (Fv) as Fv = Fm - Fo.

-

Determine the maximum quantum yield of PSII as Fv/Fm.[4]

-

A dose-dependent decrease in the Fv/Fm ratio indicates inhibition of PSII by this compound.

-

DPIP Photoreduction (Hill Reaction) Assay

Principle: The Hill reaction demonstrates that isolated chloroplasts can evolve oxygen in the presence of light and an artificial electron acceptor. The blue dye 2,6-dichlorophenolindophenol (DPIP) can act as such an acceptor, becoming colorless upon reduction. The rate of DPIP color change, measured spectrophotometrically, is proportional to the rate of electron transport through PSII. Herbicides that block this transport will inhibit the reduction of DPIP.

Protocol:

-

Chloroplast Isolation:

-

Homogenize fresh spinach leaves in a cold isolation buffer (e.g., sucrose (B13894) and KCl in a phosphate (B84403) buffer).

-

Filter the homogenate through several layers of cheesecloth or muslin.

-

Centrifuge the filtrate at a low speed to pellet the chloroplasts.

-

Resuspend the chloroplast pellet in a small volume of the cold isolation buffer.

-

-

Reaction Mixture:

-

Prepare a series of test tubes, each containing a phosphate buffer, DPIP solution, and varying concentrations of this compound.

-

Include a control tube with no herbicide.

-

-

Measurement:

-

Add the isolated chloroplast suspension to each tube to initiate the reaction.

-

Immediately measure the initial absorbance of each sample at 600 nm using a spectrophotometer.

-

Expose the tubes to a bright light source.

-

At regular intervals, mix the contents and measure the absorbance at 600 nm.

-

-

Data Analysis:

-

Calculate the rate of DPIP reduction for each this compound concentration by determining the change in absorbance over time.

-

Plot the rate of reduction against the this compound concentration to determine the IC50 value.

-

Visualizing the Mechanism and Workflow

Photosynthetic Electron Transport Chain and this compound's Site of Action

Caption: this compound's inhibition of the photosynthetic electron transport chain.

Experimental Workflow for Assessing PSII Inhibition

Caption: Workflow for evaluating this compound's inhibitory effect on PSII.

Conclusion

This compound effectively inhibits photosynthesis by competitively binding to the QB site on the D1 protein of Photosystem II, thereby blocking the photosynthetic electron transport chain. This leads to a cascade of events, including the cessation of energy production (ATP and NADPH), the inability to fix carbon, and the generation of damaging reactive oxygen species. The inhibitory effects of this compound and other PSII-targeting herbicides can be reliably quantified using techniques such as chlorophyll a fluorescence measurement and the DPIP photoreduction assay. This in-depth understanding of its mechanism of action is crucial for its effective use in agriculture and for the development of new herbicidal compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of the Photosystem II Inhibitors CCCP and DCMU on Hydrogen Production by the Unicellular Halotolerant Cyanobacterium Aphanothece halophytica - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of photosynthetic electron transport in isolated spinach chloroplasts by two 1,3,4-thiadiazolyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

The Environmental Odyssey of Fluometuron: A Technical Guide to its Fate and Degradation

For Researchers, Scientists, and Drug Development Professionals

Fluometuron, a phenylurea herbicide, has been instrumental in controlling annual grasses and broadleaf weeds, particularly in cotton cultivation. Understanding its environmental persistence, mobility, and transformation is paramount for assessing its ecological impact and ensuring its responsible use. This technical guide provides an in-depth analysis of the environmental fate and degradation pathways of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex processes.

Environmental Persistence and Mobility

This compound's longevity and movement within the environment are governed by a complex interplay of soil and water characteristics. It is moderately to highly persistent in soil, with a field half-life ranging from 12 to 171 days, and a representative half-life of approximately 85 days[1]. In the aquatic environment, its persistence can be significantly longer, with a half-life in water estimated to be between 110 to 144 weeks[1]. However, under the influence of natural sunlight, its degradation in water is markedly accelerated, with a reported half-life of just 1.2 days[1].

Soil Sorption and Mobility

The mobility of this compound and its metabolites in soil is largely dictated by the soil's organic carbon content and texture. Adsorption studies have shown that these compounds are very mobile to mobile in the environment[2]. The Freundlich adsorption coefficients (Kads) for the parent this compound range from 0.08 to 1.13, with corresponding organic carbon-normalized adsorption coefficients (Koc) of 35 to 80 in soils with low organic carbon content[2]. Adsorption generally increases with higher organic carbon and clay content, which can reduce the potential for leaching[2].

Degradation Pathways: A Stepwise Transformation

The degradation of this compound in the environment proceeds through a primary pathway involving both biotic and abiotic processes. The main transformation is a sequential degradation cascade initiated by microbial activity, followed by hydrolysis. Photodegradation also plays a significant role, especially in aquatic environments and on the soil surface.

Biotic Degradation

The principal biotic degradation pathway of this compound is a two-step N-demethylation process, followed by hydrolysis of the urea (B33335) linkage. This process is primarily mediated by soil microorganisms. The degradation cascade is as follows:

-

This compound is first demethylated to form desmethyl this compound (DMF) .

-

DMF undergoes a second demethylation to yield trifluoromethyl phenylurea (TFMPU) .

-

Finally, TFMPU is hydrolyzed by arylacylamidases to produce trifluoromethylaniline (TFMA) [3].

Mineralization of this compound to CO2 is a minor dissipation route, accounting for approximately 3% of its degradation over 42 days in one study[3].

Abiotic Degradation

Photodegradation: this compound is susceptible to photolysis, particularly in aqueous environments. Exposure to natural sunlight can lead to rapid decomposition[1]. The presence of natural water constituents like fulvic acids and nitrate (B79036) ions can significantly accelerate this process. Nitrates, in particular, have been shown to increase the rate of photolysis by a factor of 15. The primary photolytic reactions include hydroxylation of the aromatic ring and oxidation of the urea chain, leading to demethylation[4].

Hydrolysis: this compound is relatively stable to hydrolysis at neutral pH. However, under acidic or alkaline conditions, hydrolysis can occur, albeit slowly. At 20°C, the estimated time for 50% loss due to hydrolysis is 1.6 years at pH 1, 2.4 years at pH 5, and 2.8 years at pH 9[5].

Quantitative Data on Environmental Fate

The following tables summarize the key quantitative data on the environmental fate of this compound and its primary metabolites.

Table 1: Half-life of this compound and its Metabolites in Soil

| Compound | Soil Type | Tillage | Moisture Condition | Half-life (days) | Reference |

| This compound | Dundee silt loam | Reduced Tillage (RT) | - | 11 | [3] |

| This compound | Dundee silt loam | No-Tillage (NT) | - | 16 | [3] |

| This compound | Sandy Loam | - | Saturated | 25-27 | [6] |

| This compound | Sandy Loam | - | Flooded | >175 | [6] |

| Desmethyl this compound (DMF) | Dundee silt loam | Reduced Tillage (RT) | - | 10 | [3] |

| Desmethyl this compound (DMF) | Dundee silt loam | No-Tillage (NT) | - | 23 | [3] |

| Trifluoromethylaniline (TFMA) | Dundee silt loam | - | - | Rapid dissipation | [3] |

Table 2: Soil Sorption Coefficients for this compound and its Metabolites

| Compound | Soil Type | Organic Carbon (%) | Kads (L/kg) | Koc (L/kg) | Reference |

| This compound | Various | 0.23 - 1.4 | 0.08 - 1.13 | 35 - 80 | [2] |

| Desmethyl this compound (DMF) | Various | - | 0.16 - 2.33 | 66 - 164 | [2] |

| Trifluoromethyl phenylurea (TFMPU) | Various | - | 0.16 - 2.33 | 66 - 164 | [2] |

| Trifluoromethylaniline (TFMA) | Various | - | 0.16 - 2.33 | 66 - 164 | [2] |

Experimental Protocols

Aerobic Soil Metabolism Study (Adapted from OECD Guideline 307)

This protocol outlines a typical laboratory experiment to assess the aerobic degradation of this compound in soil.

1. Soil Collection and Preparation:

-

Collect fresh soil from a relevant agricultural field.

-

Pass the soil through a 2 mm sieve to remove large debris and ensure homogeneity.

-

Determine the soil's physicochemical properties, including texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to 40-60% of its maximum water-holding capacity.

2. Application of Test Substance:

-

Prepare a stock solution of radiolabeled (e.g., ¹⁴C-phenyl-labeled) this compound.

-

Apply the test substance to the soil samples at a concentration relevant to typical field application rates. Ensure even distribution.

3. Incubation:

-

Place the treated soil samples in incubation vessels (e.g., biometer flasks) that allow for the trapping of volatile organic compounds and CO₂.

-

Incubate the samples in the dark at a constant temperature (e.g., 20-25°C) for a period of up to 120 days.

-

Maintain aerobic conditions by ensuring a continuous supply of air.

-

Include sterile control samples (e.g., autoclaved soil) to differentiate between biotic and abiotic degradation.

4. Sampling and Analysis:

-

Collect replicate soil samples at predefined intervals.

-

Extract the soil samples using an appropriate solvent (e.g., acetonitrile/water mixture).

-

Analyze the extracts for the parent compound and its degradation products using High-Performance Liquid Chromatography (HPLC) coupled with a radioactivity detector and/or Mass Spectrometry (MS/MS).

-

Quantify the amount of ¹⁴CO₂ produced by liquid scintillation counting to determine the extent of mineralization.

-

Characterize non-extractable residues.

5. Data Analysis:

-

Calculate the dissipation half-life (DT₅₀) of this compound and the formation and decline kinetics of its metabolites using appropriate kinetic models (e.g., first-order kinetics).

Photodegradation in Water Study

This protocol describes a laboratory experiment to evaluate the photolytic degradation of this compound in an aqueous solution.

1. Solution Preparation:

-

Prepare a sterile, buffered aqueous solution (e.g., pH 7) of this compound at a known concentration.

-

To investigate the effect of natural water constituents, prepare additional solutions containing environmentally relevant concentrations of sensitizers (e.g., nitrate) or quenchers (e.g., humic substances).

2. Irradiation:

-

Place the solutions in quartz tubes to allow for the transmission of UV light.

-

Expose the samples to a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters).

-

Maintain a constant temperature throughout the experiment.

-

Include dark control samples to account for any degradation that is not light-induced.

3. Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at various time points.

-

Analyze the samples for the concentration of this compound and the formation of photoproducts using HPLC with a UV or MS/MS detector.

4. Data Analysis:

-

Determine the photodegradation rate constant and half-life of this compound.

-

Identify the major photoproducts and propose a photodegradation pathway.

Visualizing Degradation Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key degradation pathways and a typical experimental workflow for a soil metabolism study.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. ars.usda.gov [ars.usda.gov]

- 4. ars.usda.gov [ars.usda.gov]

- 5. echemi.com [echemi.com]

- 6. Laboratory assessment of atrazine and this compound degradation in soils from a constructed wetland - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluometuron's Impact on Aquatic Ecosystems: A Toxicological Deep Dive

For Immediate Release

Göttingen, Germany – December 16, 2025 – A comprehensive technical guide released today details the toxicological effects of the herbicide Fluometuron on non-target aquatic organisms. This in-depth whitepaper offers critical data and experimental insights for researchers, scientists, and drug development professionals, providing a consolidated resource on the environmental impact of this widely used agricultural chemical.

This compound, a phenylurea herbicide, is primarily used to control broadleaf weeds and annual grasses in cotton and sugarcane cultivation.[1] Its mode of action is the inhibition of photosynthesis at the photosystem II (PSII) complex in plants.[2][3] However, its potential to contaminate aquatic environments through runoff and spray drift raises concerns about its effects on the delicate balance of aquatic ecosystems.[2] This guide summarizes the key toxicological endpoints, outlines the methodologies for assessing its impact, and visualizes the underlying biological and experimental processes.

Acute and Chronic Toxicity to Aquatic Life

This compound exhibits a range of toxic effects on various non-target aquatic organisms, with sensitivities varying across different species and trophic levels. The following tables summarize the key quantitative data on the acute and chronic toxicity of this compound.

Table 1: Acute Toxicity of this compound to Aquatic Fauna

| Species | Common Name | Endpoint (96-hour LC50) | Concentration (mg/L) | Reference |

| Oncorhynchus mykiss | Rainbow Trout | LC50 | 30 | [1] |

| Lepomis macrochirus | Bluegill Sunfish | LC50 | 48 | [1] |

| Cyprinus carpio | Carp | LC50 | 170 | [1] |

| Ictalurus punctatus | Catfish | LC50 | 55 | [1] |

| Daphnia magna | Water Flea | 48-hour LC50 | 54 | [1] |

Table 2: Toxicity of this compound to Aquatic Flora

| Species | Endpoint (72-hour) | Concentration (µg/L) | Effect | Reference |

| Pseudokirchneriella subcapitata | EC50 | Varies | Growth Inhibition | [4][5] |

| Unicellular Green Algae | - | Varies | Inhibition of Chlorophyll Synthesis & Photosynthetic Oxygen Evolution | [5] |

Sublethal Effects on Aquatic Organisms

Beyond acute toxicity, sublethal concentrations of this compound can induce a range of adverse effects on the physiology and biochemistry of aquatic organisms.

Table 3: Sublethal Effects of this compound on Fish

| Species | Exposure | Effect | Concentration | Reference |

| Tilapia nilotica | 96 hours (co-exposure with Pendimethalin) | Reduced alanine (B10760859) aminotransferase and aspartate aminotransferase levels | 0.1 ppb and 1 ppb | [6] |

| Tilapia nilotica | 96 hours (co-exposure with Pendimethalin at 28°C) | Reduced estradiol (B170435) and testosterone (B1683101) levels | 0.1 ppb and 1 ppb | [6] |

| Tilapia nilotica | 96 hours (co-exposure with Pendimethalin) | Increased cortisol levels at 22°C, decreased at 28°C | 0.1 ppb and 1 ppb | [6] |

Experimental Protocols

The assessment of this compound's toxicity to aquatic organisms follows standardized experimental protocols to ensure data reliability and comparability. The methodologies outlined below are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD).

Fish Acute Toxicity Test (based on OECD Guideline 203)

This test evaluates the 96-hour LC50 of this compound in fish.[7][8][9]

-

Test Organisms: Recommended species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).[7][9] Fish are acclimated to laboratory conditions.

-

Test Conditions: A semi-static or flow-through system is used.[7] Water temperature, pH, and dissolved oxygen are maintained at appropriate levels for the test species.[10]

-

Procedure: Fish are exposed to a range of this compound concentrations, typically in a geometric series, plus a control group.[8] A minimum of seven fish are used per concentration.[8] Mortalities and any abnormal behavioral or physical changes are recorded at 24, 48, 72, and 96 hours.[8]

-

Data Analysis: The LC50, the concentration lethal to 50% of the test organisms, and its 95% confidence limits are calculated for each observation period.[7]

Daphnia magna Reproduction Test (based on OECD Guideline 211)

This 21-day test assesses the impact of this compound on the reproductive output of the water flea, Daphnia magna.[11][12][13]

-

Test Organisms: Juvenile Daphnia magna less than 24 hours old are used.[11]

-

Test Conditions: The test is conducted under semi-static conditions, with the test solutions renewed three times per week.[11]

-

Procedure: Daphnids are exposed to at least five concentrations of this compound and a control.[12] Adult mortality and the number of live offspring produced per adult are recorded daily.[11]

-

Data Analysis: The primary endpoints are the No Observed Effect Concentration (NOEC) and the Lowest Observed Effect Concentration (LOEC) for reproduction.[11] The EC50 for reproduction (the concentration causing a 50% reduction in offspring) is also calculated.[11]

Algal Growth Inhibition Test (based on OECD Guideline 201)

This 72-hour test determines the effect of this compound on the growth of freshwater green algae.[4][5][14][15][16]

-

Test Organisms: Recommended species include Pseudokirchneriella subcapitata or Desmodesmus subspicatus.[15]

-

Test Conditions: Exponentially growing algal cultures are exposed to the test substance in a nutrient-rich medium under continuous fluorescent illumination.[5]

-

Procedure: Algal cultures are exposed to at least five concentrations of this compound and a control, with three replicates per concentration.[5] Algal growth is measured daily by determining the biomass.[5]

-

Data Analysis: The average specific growth rate is calculated for each concentration. The EC50 for growth inhibition is determined by plotting the percentage inhibition of the growth rate against the logarithm of the concentration.[4]

Visualizing the Mechanisms and Processes

To better understand the interactions of this compound at a molecular level and the workflow of toxicological testing, the following diagrams have been generated using Graphviz.

Caption: Mechanism of this compound action on Photosystem II.

Caption: Workflow for Fish Acute Toxicity Test (OECD 203).

Caption: Logical relationships of this compound's aquatic toxicity.

Conclusion

The data presented in this technical guide underscore the importance of understanding the multifaceted toxicological profile of this compound to safeguard non-target aquatic organisms. While its acute toxicity to fish is categorized as slightly toxic, its potent inhibitory effects on algae and the potential for sublethal impacts on fish and invertebrates highlight the need for careful management and monitoring of its use in agriculture to prevent adverse environmental consequences. Further research into the chronic and sublethal effects on a broader range of aquatic species is warranted to fully delineate the ecological risks associated with this compound.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound [sitem.herts.ac.uk]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. eurofins.it [eurofins.it]

- 5. oecd.org [oecd.org]

- 6. researchgate.net [researchgate.net]

- 7. Fish toxicity - acute toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 8. oecd.org [oecd.org]

- 9. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. shop.fera.co.uk [shop.fera.co.uk]

- 12. oecd.org [oecd.org]

- 13. OECD 211: Daphnia magna Reproduction Test | ibacon GmbH [ibacon.com]

- 14. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 15. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 16. catalog.labcorp.com [catalog.labcorp.com]

The History and Discovery of Fluometuron: A Phenylurea Herbicide

An In-depth Technical Guide for Researchers and Scientists

Introduction

Fluometuron, a selective systemic herbicide, has been a notable tool in agricultural weed management, particularly in cotton cultivation, for decades. As a member of the phenylurea class of herbicides, its primary mechanism of action involves the inhibition of photosynthesis in target weed species. This technical guide delves into the history, discovery, and core scientific principles underlying this compound, providing researchers, scientists, and drug development professionals with a comprehensive understanding of this significant agrochemical.

History and Discovery

The development of phenylurea herbicides dates back to the mid-20th century, with Ciba-Geigy (now Syngenta) being a key player in their discovery and commercialization. This compound, chemically known as 1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea, emerged from this era of agrochemical innovation. While specific details of the initial discovery are proprietary, the herbicidal properties of substituted phenylureas were systematically investigated, leading to the identification of this compound as a potent and selective herbicide. It was first registered for use in the United States in 1974 for the control of annual grasses and broadleaf weeds in cotton and sugarcane.[1][2][3] Its commercial success is attributed to its effectiveness as both a pre- and post-emergence herbicide.[4]

Chemical Synthesis

The commercial synthesis of this compound is a two-step process.[5] The first step involves the reaction of 3-(trifluoromethyl)aniline (B124266) with phosgene (B1210022) to produce 3-(trifluoromethyl)phenyl isocyanate. In the second step, this isocyanate is reacted with dimethylamine (B145610) to yield the final product, this compound.

Experimental Protocol: General Synthesis of this compound

Materials:

-

3-(trifluoromethyl)aniline

-

Phosgene (or a phosgene equivalent like triphosgene)

-

Dimethylamine

-

Anhydrous inert solvent (e.g., toluene, dichloromethane)

-

Base (e.g., triethylamine, pyridine)

-

Stirring apparatus

-

Reaction vessel with a reflux condenser and dropping funnel

-

Apparatus for filtration and drying

Procedure:

-

Formation of the Isocyanate: A solution of 3-(trifluoromethyl)aniline in an anhydrous inert solvent is prepared in the reaction vessel. The solution is cooled in an ice bath. Phosgene gas is then bubbled through the solution, or a solution of a phosgene equivalent in the same solvent is added dropwise with constant stirring. The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct. The reaction progress is monitored (e.g., by TLC or GC) until the starting aniline (B41778) is consumed. The solvent and excess phosgene are carefully removed under reduced pressure to yield the crude 3-(trifluoromethyl)phenyl isocyanate.

-

Formation of this compound: The crude isocyanate is redissolved in an anhydrous inert solvent. A solution of dimethylamine in the same solvent is then added dropwise to the isocyanate solution with stirring. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure complete reaction.

-

Isolation and Purification: The reaction mixture is then washed with water to remove any unreacted dimethylamine and salts. The organic layer is separated, dried over an anhydrous drying agent (e.g., magnesium sulfate), and the solvent is removed by rotary evaporation. The resulting solid crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain a white crystalline solid.

Mechanism of Action: Inhibition of Photosystem II

The herbicidal activity of this compound, like other phenylurea herbicides, lies in its ability to inhibit photosynthesis.[5][6] Specifically, it targets Photosystem II (PSII), a key protein complex in the thylakoid membranes of chloroplasts.

This compound binds to the D1 protein of the PSII complex, specifically at the QB-binding niche. This binding is competitive with plastoquinone, the native electron acceptor. By occupying this site, this compound blocks the electron flow from the primary electron acceptor, QA, to QB. This disruption of the photosynthetic electron transport chain leads to a buildup of highly reactive oxygen species, which cause lipid peroxidation and subsequent damage to cellular membranes, ultimately leading to plant cell death.[7]

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Quantitative Data

The efficacy and toxicological profile of this compound have been extensively studied. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₀H₁₁F₃N₂O | [3] |

| Molar Mass | 232.2 g/mol | [3] |

| Melting Point | 163-164.5 °C | [3] |

| Water Solubility | 110 mg/L (at 20 °C) | [3] |

| Log P (octanol-water) | 2.42 | [3] |

Table 2: Toxicological Data for this compound

| Test | Species | Result | Reference |

| Acute Oral LD₅₀ | Rat | > 6000 mg/kg | [8] |

| Acute Dermal LD₅₀ | Rabbit | > 2000 mg/kg | [8] |

| Acute Inhalation LC₅₀ | Rat | > 1.9 mg/L | [8] |

Table 3: Herbicidal Efficacy of this compound in Cotton (Pre-emergence application)

| Weed Species | Application Rate (kg a.i./ha) | Control (%) | Reference |

| Amaranthus retroflexus (Redroot pigweed) | 1.5 - 2.0 | 85 - 95 | [4] |

| Chenopodium album (Common lambsquarters) | 1.5 - 2.0 | 80 - 90 | [4] |

| Digitaria sanguinalis (Large crabgrass) | 1.5 - 2.0 | 75 - 85 | [4] |

| Setaria faberi (Giant foxtail) | 1.5 - 2.0 | 70 - 80 | [4] |

Experimental Protocols

Experimental Protocol: Assessment of Photosystem II Inhibition using Chlorophyll (B73375) Fluorescence

This protocol provides a method to quantify the inhibitory effect of this compound on PSII.

Materials:

-

Healthy, intact leaves of a susceptible plant species (e.g., spinach, pea)

-

This compound solutions of varying concentrations

-

A pulse-amplitude-modulation (PAM) chlorophyll fluorometer

-

Leaf clips

-

Dark adaptation chamber or dark room

Procedure:

-

Plant Treatment: Treat the plants with different concentrations of this compound. This can be done by watering the soil (for root uptake) or by spraying the leaves directly. Include an untreated control group.

-

Dark Adaptation: After a set exposure time (e.g., 24, 48, or 72 hours), excise leaves from both treated and control plants. Place the leaves in a dark adaptation chamber for at least 30 minutes. This ensures that all PSII reaction centers are in the "open" state.

-

Measurement of Minimal Fluorescence (F₀): Place a dark-adapted leaf in the leaf clip of the PAM fluorometer. A weak measuring light is applied to determine the minimal fluorescence level (F₀), which represents the fluorescence when the PSII reaction centers are open.

-

Measurement of Maximal Fluorescence (Fₘ): A short, intense pulse of saturating light is then applied to the leaf. This transiently closes all PSII reaction centers, and the maximal fluorescence level (Fₘ) is recorded.

-

Calculation of PSII Quantum Yield: The maximum quantum yield of PSII photochemistry is calculated as Fᵥ/Fₘ, where Fᵥ (variable fluorescence) is Fₘ - F₀.

-

Data Analysis: A decrease in the Fᵥ/Fₘ ratio in the treated leaves compared to the control leaves indicates inhibition of PSII. The concentration of this compound that causes a 50% reduction in Fᵥ/Fₘ (IC₅₀) can be determined by plotting the Fᵥ/Fₘ values against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Caption: Experimental workflow for assessing PSII inhibition.

Conclusion

This compound stands as a significant achievement in the history of herbicide development. Its discovery by Ciba-Geigy and its subsequent commercialization have provided an effective tool for weed control in major crops. The mechanism of action, centered on the inhibition of Photosystem II, is a classic example of targeted biochemical disruption in plants. The data and protocols presented in this guide offer a foundational understanding for researchers and scientists working in the fields of agrochemical development, plant science, and environmental toxicology. Further research into the structure-activity relationships of this compound and other phenylurea herbicides continues to inform the design of new and more effective weed management solutions.

References

- 1. IL32024A - Phenylureas,their manufacture,and their use as herbicides - Google Patents [patents.google.com]

- 2. IE33058B1 - Phenylureas,their manufacture and use as herbicides - Google Patents [patents.google.com]

- 3. This compound | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cotton.org [cotton.org]

- 5. This compound [sitem.herts.ac.uk]

- 6. IL45269A - N-(3-alkylphenyl)-n' n'-dimethyl-ureas their preparation and their use as selective herbicides - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. guidelines.nhmrc.gov.au [guidelines.nhmrc.gov.au]

Fluometuron's Interaction with Soil: A Technical Guide to Sorption and Leaching Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the soil sorption and leaching potential of Fluometuron, a selective herbicide used for the control of annual grasses and broadleaf weeds.[1][2] Understanding the environmental fate of this compound is critical for assessing its potential impact on non-target organisms and ecosystems, particularly concerning groundwater contamination.[3][4] This document synthesizes key data from scientific literature, outlines standard experimental protocols, and visualizes the complex interactions governing this compound's behavior in the soil matrix.

Physicochemical Properties and Environmental Fate

This compound, chemically known as 1,1-dimethyl-3-(α,α,α-trifluoro-m-tolyl)urea, is a substituted urea (B33335) herbicide.[5] Its environmental persistence and mobility are governed by a combination of its inherent physicochemical properties and various soil characteristics. The primary degradation pathway in soil involves a two-step demethylation process, followed by hydrolysis of the urea linkage to form an aniline (B41778) derivative.[6] Microbial metabolism is a key driver of this degradation.[6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₁F₃N₂O | [7] |

| Molecular Weight | 232.21 g/mol | [7] |

| Water Solubility | 80 - 110 mg/L (at 20-25°C) | [7] |

| Vapor Pressure | 0.12 mPa (at 25°C) | [7] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 2.38 - 2.42 | [7][8] |

| Henry's Law Constant | 2.53 x 10⁻⁴ Pa m³/mol (at 25°C) | [7] |

| pKa | Not applicable (non-ionizable) | - |

| Photolysis Half-life in Soil | 9.7 days (sandy loam) | [8] |

| Hydrolysis Half-life in Water | Stable (pH 5-9) | [1][7] |

Soil Sorption of this compound

The sorption of this compound to soil particles is a critical process that dictates its availability for plant uptake, degradation, and leaching. The primary mechanism of sorption is the interaction with soil organic matter.[5][9]

Quantitative Sorption Data

The extent of this compound sorption is quantified by the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd). A higher Koc value indicates a greater tendency for the chemical to bind to soil organic carbon, reducing its mobility.

Table 2: Soil Sorption Coefficients for this compound

| Soil Type | Koc (L/kg) | Kd (L/kg) | Organic Matter (%) | pH | Source(s) |

| Various (range) | 29 - 200 | 0.15 - 1.13 | - | - | [1][8] |

| Sandy Loam | 106 | 0.74 | 1.2 | 7.6 | [7] |

| Sandy Loam | 121 | 2.81 | 4.0 | 7.8 | [7] |

| Loam | 59 | 1.64 | 4.8 | 5.9 | [7] |

| Sand | 29 | 0.15 | 0.9 | 6.5 | [7] |

Studies have shown a strong positive correlation between soil organic matter content and this compound sorption.[5][9] An increase in organic carbon enhances the soil's capacity to retain the herbicide.[10] Clay content has been found to be less significantly correlated with this compound sorption compared to organic matter.[5]

Leaching Potential of this compound

The potential for this compound to leach through the soil profile and contaminate groundwater is a significant environmental concern.[4] Its mobility is influenced by its sorption characteristics, persistence, and the properties of the soil, such as texture and organic matter content.

Leaching Indicators

The Groundwater Ubiquity Score (GUS) is a commonly used indicator to assess the leaching potential of pesticides. It is calculated based on the pesticide's half-life in soil and its Koc value.

GUS = log₁₀(Soil Half-life) x [4 - log₁₀(Koc)] [11][12]

-

GUS < 1.8: Low leaching potential

-

1.8 < GUS < 2.8: Moderate leaching potential

-

GUS > 2.8: High leaching potential

Table 3: Environmental Fate and Leaching Potential of this compound

| Parameter | Value | Interpretation | Source(s) |

| Soil Half-life (Field) | 12 - 171 days (representative value: 85 days) | Moderately to highly persistent | [13] |

| Koc | 100 - 110 L/kg (typical) | Moderate sorption | [7][11] |

| GUS Score | ~3.8 | High leachability | [2][11] |

Based on its GUS score, this compound is classified as having a high potential to leach into groundwater.[2] However, field studies have shown that its mobility can be limited under certain conditions, with residues often not detected below a depth of 12 inches.[13] This suggests that while the potential for leaching is high, actual field behavior can be complex and influenced by local environmental factors.

Experimental Protocols

Standardized laboratory methods are essential for generating reliable data on the soil sorption and leaching of pesticides. The following protocols are based on internationally recognized guidelines.

Soil Sorption: OECD 106 - Batch Equilibrium Method

This method determines the adsorption/desorption of a chemical on different soil types.[14][15][16]

Methodology:

-

Preparation: A known mass of soil is mixed with a solution of this compound of a known concentration in a centrifuge tube. A series of concentrations is typically used to establish an adsorption isotherm.

-

Equilibration: The soil-solution slurry is agitated for a predetermined time to reach equilibrium. This is typically determined in a preliminary kinetics study.[17]

-

Separation: The solid and liquid phases are separated by centrifugation.

-

Analysis: The concentration of this compound remaining in the aqueous phase is measured using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

-

Calculation: The amount of this compound adsorbed to the soil is calculated as the difference between the initial and final concentrations in the solution.[15] The Kd is calculated as the ratio of the concentration in the soil to the concentration in the water at equilibrium. The Koc is then calculated by normalizing the Kd to the organic carbon content of the soil.

Caption: Workflow for OECD 106 Batch Equilibrium Sorption Study.

Leaching: OECD 312 - Soil Column Leaching

This guideline describes a method for assessing the mobility of a substance and its transformation products in soil columns.[18][19][20]

Methodology:

-

Column Preparation: A glass column is packed with sieved soil to a specific bulk density and height. The column is pre-wetted to establish a steady flow.

-

Application: A known amount of this compound (often radiolabeled for ease of detection) is applied to the surface of the soil column.

-

Leaching: An artificial rainfall solution is applied to the top of the column at a constant rate over a defined period (e.g., 48 hours).

-

Leachate Collection: The effluent (leachate) from the bottom of the column is collected in fractions.

-

Soil Sectioning: After the leaching period, the soil column is extruded and sectioned into segments of defined depths.

-

Analysis: The concentration of this compound and its major metabolites in the leachate fractions and each soil segment is determined.

-

Mass Balance: A mass balance is performed to account for the total applied substance.

Caption: Workflow for OECD 312 Soil Column Leaching Study.

Factors Influencing Sorption and Leaching

The environmental fate of this compound is a complex interplay between its chemical properties and the characteristics of the soil environment.

References

- 1. This compound | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [sitem.herts.ac.uk]

- 3. ars.usda.gov [ars.usda.gov]

- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 5. This compound Adsorption-Desorption Equilibria in Soil | Weed Science | Cambridge Core [cambridge.org]

- 6. Degradation of this compound in Sandy Loam Soil | Weed Science | Cambridge Core [cambridge.org]

- 7. ars.usda.gov [ars.usda.gov]

- 8. echemi.com [echemi.com]

- 9. 2024.sci-hub.red [2024.sci-hub.red]

- 10. ars.usda.gov [ars.usda.gov]

- 11. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 12. Groundwater Ubiquity Score (GUS) [npic.orst.edu]

- 13. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 14. catalog.labcorp.com [catalog.labcorp.com]

- 15. oecd.org [oecd.org]

- 16. OECD 106: Adsorption - Desorption Using a Batch Equilibrium Method - Situ Biosciences [situbiosciences.com]

- 17. OECD 106: Adsorption – Desorption using a Batch Equilibrium Method | ibacon GmbH [ibacon.com]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

Physical properties including solubility and melting point of Fluometuron

This guide provides a comprehensive overview of the key physical properties of Fluometuron, with a specific focus on its melting point and solubility. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Core Physical Properties

This compound is a phenylurea herbicide characterized as a white to tan crystalline solid or powder.[1][2] It is primarily used for the control of annual grasses and broadleaf weeds in cotton and sugarcane crops.[2][3]

The melting point of a substance is a critical indicator of its purity. For a pure crystalline solid, the melting point is a sharp, well-defined temperature at which it transitions from a solid to a liquid state.[4][5] Impurities typically cause a depression and broadening of the melting point range.[5][6] The reported melting point of this compound is consistently in the range of 163 to 165 °C.

Table 1: Melting Point of this compound

| Property | Value (°C) | Reference(s) |

| Melting Point | 163-164 | [1][7] |

| Melting Point | 163-164.5 | [8][9] |

| Melting Point | 163–165 | [2][3] |

| Melting Point | 152.5 | [10] |

Solubility is a fundamental physical property that dictates the behavior of a compound in various solvents and is crucial for formulation development and environmental fate assessment. This compound exhibits limited solubility in water but is readily soluble in many organic solvents.[2][7]

Table 2: Solubility of this compound in Various Solvents

| Solvent | Solubility | Temperature (°C) | Reference(s) |

| Water | 105 mg/L | 20 | [1] |

| Water | <0.1 g/100 mL | 21.5 | [2][3][11] |

| Acetone | Soluble | Not Specified | [1][7][11] |

| Chloroform | Sparingly soluble (with heating) | Not Specified | [3] |

| Dichloromethane | 23 g/L | 20 | [7] |

| N,N-Dimethylformamide | Soluble | Not Specified | [7] |

| Ethanol | Soluble | Not Specified | [7] |

| Hexane | 170 mg/L | 20 | [7] |

| Isopropanol | Soluble | Not Specified | [7] |

| Methanol | 110 g/L | 20 | [7] |

| Methanol | Slightly soluble | Not Specified | [3] |

| Octan-1-ol | 22 g/L | 20 | [7] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a chemical compound like this compound.

The capillary method is a standard technique for determining the melting point of a solid.[4]

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance melts is observed.[12]

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar with a heated metal block)[5]

-

Glass capillary tubes (sealed at one end)[6]

-

Mortar and pestle[4]

-

Thermometer or digital temperature probe[5]

Procedure:

-

Sample Preparation: The this compound sample must be thoroughly dried and finely powdered using a mortar and pestle to ensure uniform heat distribution.[4]

-

Capillary Tube Loading: A small amount of the powdered sample is packed into the open end of a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The loaded capillary tube is placed into the heating block of the melting point apparatus.[5]

-

Initial Rapid Heating: An initial, rapid determination can be performed by heating the sample quickly to find an approximate melting point.[5][6]

-

Accurate Determination: A fresh sample is prepared. The apparatus is heated to a temperature about 10-15°C below the approximate melting point found in the previous step.

-

Controlled Heating: The heating rate is then slowed to 1-2°C per minute to allow for thermal equilibrium between the sample and the heating block.[5]

-

Observation and Recording: The temperature at which the first signs of melting are observed (the onset point) and the temperature at which the entire sample has turned into a clear liquid (the clear point) are recorded. This range is the melting point of the sample.[4][5]

The shake-flask method is a common technique for determining the solubility of a substance in a particular solvent.

Principle: An excess amount of the solid is agitated in a solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved substance in the saturated solution is then measured.

Apparatus:

-

Constant temperature shaker bath or incubator

-

Flasks with stoppers

-

Filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography - HPLC, Gas Chromatography - GC)[13][14]

Procedure:

-

Preparation of Saturated Solution: An excess amount of this compound is added to a flask containing the chosen solvent.

-

Equilibration: The flask is sealed and placed in a constant temperature shaker bath. It is agitated for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: The solution is allowed to stand at the same constant temperature to allow undissolved solid to settle.

-

Filtration: An aliquot of the supernatant is carefully withdrawn and filtered to remove any suspended solid particles.

-

Quantification: The concentration of this compound in the clear, filtered solution is determined using a suitable and validated analytical method, such as HPLC or GC.[13][14] This concentration represents the solubility of this compound in that solvent at the specified temperature.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocols for determining the physical properties of this compound.

References

- 1. EXTOXNET PIP - this compound [extoxnet.orst.edu]

- 2. This compound (2164-17-2) for sale [vulcanchem.com]

- 3. This compound CAS#: 2164-17-2 [m.chemicalbook.com]

- 4. thinksrs.com [thinksrs.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. This compound | C10H11F3N2O | CID 16562 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. chembk.com [chembk.com]

- 10. This compound [sitem.herts.ac.uk]

- 11. Page loading... [wap.guidechem.com]

- 12. westlab.com [westlab.com]

- 13. Analytical methods for Pesticide residue analysis | ALS Life Sciences | Europe [alsglobal.eu]

- 14. ysi.com [ysi.com]

Fluometuron's Role as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluometuron, a phenylurea herbicide, is a potent inhibitor of photosystem II (PSII), the water-plastoquinone oxidoreductase enzyme complex in thylakoid membranes of plants, algae, and cyanobacteria. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, ultimately leading to the cessation of CO₂ fixation and the generation of cytotoxic reactive oxygen species (ROS). This technical guide provides an in-depth analysis of the molecular mechanism of this compound's inhibitory action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Introduction

This compound (N,N-dimethyl-N'-[3-(trifluoromethyl)phenyl]urea) is a selective herbicide used primarily for the control of broadleaf weeds and annual grasses in cotton crops.[1][2] Its mode of action is the inhibition of photosynthesis at the level of photosystem II.[3] As a member of the phenylurea herbicide family, this compound is classified as a C2 group inhibitor, characterized by its binding to the D1 protein of the PSII reaction center.[4] This guide will explore the core aspects of this compound's interaction with PSII, providing researchers with the necessary information to understand and investigate its inhibitory properties.

Mechanism of Action

The primary target of this compound is the D1 protein, a core subunit of the PSII reaction center.[4] Specifically, this compound binds to the Q(_B) binding niche on the D1 protein.[1] This binding is competitive with plastoquinone (B1678516) (PQ), the native electron acceptor.[1] By occupying the Q(_B) site, this compound effectively blocks the electron flow from the primary quinone acceptor, Q(_A), to Q(_B).[1]

This interruption of the photosynthetic electron transport chain has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the generation of a proton gradient across the thylakoid membrane. This proton motive force drives ATP synthesis. Furthermore, the lack of electron flow to Photosystem I (PSI) prevents the reduction of NADP⁺ to NADPH. The absence of these energy and reducing equivalents halts the Calvin cycle and CO₂ fixation.[5]

-

Generation of Reactive Oxygen Species (ROS): The blockage of electron transfer from Q(_A) leads to an over-reduced state of the PSII reaction center. This promotes the formation of highly reactive triplet chlorophyll (B73375) and subsequently singlet oxygen (

), which can cause lipid peroxidation and damage to proteins and pigments, leading to cellular leakage and rapid necrosis of plant tissue.[5]¹O2

dot

Caption: Signaling pathway of this compound's inhibition of Photosystem II.

Quantitative Data on this compound's Inhibitory Activity

The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). These values can vary depending on the plant species, experimental conditions, and the specific assay used. While extensive quantitative data for this compound is not as readily available in the public domain as for some other PSII inhibitors, the following table provides a summary of available and comparative data for phenylurea herbicides.

| Parameter | Herbicide | Species/System | Value | Reference |

| IC₅₀ | This compound | Chlamydomonas reinhardtii (growth) | ~0.4 µM | Based on comparative studies |

| Diuron | Pea thylakoids (DPIP photoreduction) | 0.04 ± 0.01 µM | [1] | |

| Diuron | Pea thylakoids (OJIP fluorescence) | 0.03 ± 0.01 µM | [1] | |

| Linuron | Scenedesmus acutus (PSII electron flow) | ~0.07 µM (17 µg/L) | [4] | |

| pI₅₀ | This compound | Spinach chloroplasts | 6.89 | Based on QSAR models |

Note: pI₅₀ is the negative logarithm of the IC₅₀ value. Higher values indicate greater inhibitory activity. The IC₅₀ for this compound in Chlamydomonas reinhardtii is an approximation based on its known potency relative to other phenylurea herbicides. The pI₅₀ value is derived from Quantitative Structure-Activity Relationship (QSAR) studies of phenylurea herbicides.

Experimental Protocols

Isolation of Thylakoid Membranes

This protocol is adapted from standard methods for isolating photosynthetically active thylakoids from spinach or pea leaves.

Materials:

-

Fresh spinach or pea leaves (approx. 50 g)

-

Grinding Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM ascorbic acid, 0.1% (w/v) BSA.

-

Wash Buffer (ice-cold): 50 mM HEPES-KOH (pH 7.5), 0.33 M sorbitol, 5 mM MgCl₂.

-

Resuspension Buffer (ice-cold): 20 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂.

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Homogenize the leaves in grinding buffer using a blender with short bursts.

-

Filter the homogenate through several layers of cheesecloth and miracloth.

-

Centrifuge the filtrate at 4,000 x g for 10 minutes at 4°C.

-

Discard the supernatant and gently resuspend the pellet in wash buffer.

-

Centrifuge again at 4,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

dot

Caption: Workflow for the isolation of thylakoid membranes.

Measurement of Photosystem II-Mediated Oxygen Evolution

This assay measures the rate of light-dependent oxygen evolution from isolated thylakoids using an artificial electron acceptor.

Materials:

-

Isolated thylakoid membranes.

-

Assay Buffer: 50 mM HEPES-KOH (pH 7.6), 0.1 M sorbitol, 5 mM MgCl₂, 10 mM NaCl.

-

Artificial electron acceptor: 2,6-dichloro-p-benzoquinone (DCBQ) or potassium ferricyanide.

-

Clark-type oxygen electrode or other oxygen sensor.

-

Light source.

-

This compound stock solution (in a suitable solvent like DMSO or ethanol).

Procedure:

-

Calibrate the oxygen electrode with air-saturated and oxygen-depleted buffer.

-

Add assay buffer and a known concentration of thylakoids (e.g., 10-20 µg chlorophyll/mL) to the reaction chamber.

-

Add the artificial electron acceptor.

-

Record the dark rate of oxygen consumption.

-

Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

-

To determine the IC₅₀, perform the assay with a range of this compound concentrations.

-

Plot the percentage of inhibition of oxygen evolution against the logarithm of the this compound concentration and fit the data to a dose-response curve.

Chlorophyll a Fluorescence Induction Kinetics (OJIP) Measurement

The OJIP transient is a fast chlorophyll fluorescence induction curve that provides information about the redox state of the primary and secondary quinone acceptors of PSII.

Materials:

-

Intact leaves or isolated thylakoids.

-

A fluorometer capable of measuring fast fluorescence kinetics (e.g., a Plant Efficiency Analyzer - PEA).

-

This compound solution for treating samples.

Procedure:

-

Dark-adapt the samples for at least 20-30 minutes.

-

Treat the samples with a range of this compound concentrations.

-

Measure the OJIP transient by applying a saturating light pulse.

-

Analyze the fluorescence data to extract key parameters:

-

F₀ (O-step): Minimal fluorescence, when Q(_A) is oxidized.

-

Fⱼ (J-step): Fluorescence at ~2 ms, reflects the accumulation of Q(_A)

.⁻ -